Differential Mutagenicity: 3-Azido-D-alanine vs. 3-Azido-L-alanine in Salmonella typhimurium Ames Test
In a direct head-to-head mutagenicity comparison using the Salmonella typhimurium TA1530 strain, synthetic D-azidoalanine (3-azido-D-alanine) exhibited markedly reduced mutagenic activity relative to its L-stereoisomer. While L-azidoalanine demonstrated mutagenic potency comparable to sodium azide and in vivo-synthesized azidoalanine, the D-isomer produced very low mutagenic activity under identical assay conditions [1]. This stereoselective mutagenicity profile was confirmed in a subsequent structure-activity relationship study demonstrating enantioselective effects [2].
| Evidence Dimension | Mutagenic activity (revertant colony formation) |
|---|---|
| Target Compound Data | Very low mutagenic activity |
| Comparator Or Baseline | 3-Azido-L-alanine: Mutagenic activity comparable to sodium azide control |
| Quantified Difference | Substantially reduced mutagenicity; stereoselective process involved in azidoalanine mutagenicity |
| Conditions | Salmonella typhimurium TA1530 strain; Ames test plate incorporation assay |
Why This Matters
Reduced mutagenicity of the D-isomer minimizes confounding genetic toxicity artifacts in bacterial labeling experiments and improves biosafety for live-cell and in vivo applications.
- [1] Owais WM, Rosichan JL, Ronald RC, Kleinhofs A, Nilan RA. Synthesis and mutagenicity of the two stereoisomers of an azide metabolite (azidoalanine). Mutat Res. 1986;175(3):121-126. doi:10.1016/0165-7992(86)90109-0. View Source
- [2] LaVelle JM, Mangold JB. Structure-activity relationships of the azide metabolite, azidoalanine, in S. typhimurium. Mutat Res. 1987;177(1):27-33. doi:10.1016/0027-5107(87)90018-2. View Source
